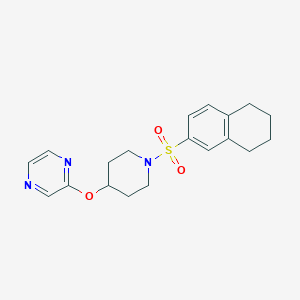

2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Description

Properties

IUPAC Name |

2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-26(24,18-6-5-15-3-1-2-4-16(15)13-18)22-11-7-17(8-12-22)25-19-14-20-9-10-21-19/h5-6,9-10,13-14,17H,1-4,7-8,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHGWIZKFBHJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps. One common method starts with the preparation of the tetrahydronaphthalene derivative, which is then sulfonylated to introduce the sulfonyl group. This intermediate is then reacted with a piperidine derivative to form the piperidine ring. Finally, the pyrazine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyrazine or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like halides, alkyl groups, or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazine derivatives, including 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine. For instance, compounds containing similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study reported that derivatives with electron-donating groups exhibited enhanced activity against MCF-7 breast cancer cells compared to those with electron-withdrawing groups .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In vitro assays indicated that certain derivatives can stabilize human red blood cell membranes and reduce inflammation markers in experimental models .

Antimicrobial Activity

Research indicates that pyrazine-based compounds exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways. For example, derivatives similar to this compound have shown efficacy against Staphylococcus aureus and Escherichia coli in disc diffusion assays .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of pyrazole derivatives, a series of compounds were synthesized and tested against MCF-7 and K562 cell lines using the MTT assay. Results showed that compounds with a similar structure to 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yloxy)pyrazine exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Assessment

A separate investigation focused on assessing the anti-inflammatory effects of pyrazole derivatives through the HRBC membrane stabilization method. Compounds were administered at varying doses (100 μg to 1000 μg), revealing significant inhibition of hemolysis compared to control groups .

Mechanism of Action

The mechanism of action of 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazole-Sulfonyl Piperidine-Pyrazine Derivatives

Compounds such as 2-((1-((3-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (, compound 2) and 2-((1-((5-methyl-3-propyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (, compound 9) share the piperidine-pyrazine backbone but replace the tetralin with substituted pyrazoles. Key differences include:

Tetralin-Containing Thiazoline Derivatives

Compounds like N′-[3-cyclohexyl-4-phenylthiazol-2(3H)-ylidene]-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (, compound 4a) retain the tetralin moiety but replace the sulfonamide-piperidine-pyrazine scaffold with thiazoline-acetohydrazide systems. Differences include:

- Bioactivity : Thiazoline derivatives exhibit antioxidant and MAO-B inhibitory activities (), whereas sulfonamide-piperidine-pyrazines are often explored for kinase or receptor modulation.

- Synthetic Routes : Thiazolines require multi-step hydrazide-thiocyanate cyclization (), contrasting with direct sulfonylation for the target compound.

Physicochemical Properties

- Lipophilicity : The tetralin group increases logP compared to pyrazole analogs, enhancing membrane permeability.

- Solubility : Pyrazine’s polarity may offset tetralin’s hydrophobicity, but aqueous solubility is likely lower than smaller analogs like compound 3 ().

Biological Activity

The compound 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C18H24N4O3S

- Molecular Weight : 372.47 g/mol

- CAS Number : 796079-89-5

The structure features a sulfonamide group attached to a piperidine ring and a pyrazine moiety, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties.

- Anticancer Properties : Many derivatives of piperidine and pyrazine have shown promise in inhibiting cancer cell proliferation.

- Neurological Effects : Some studies suggest potential neuroprotective effects due to interactions with neurotransmitter systems.

The biological activity of this compound may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, leading to increased neurotransmitter levels or reduced bacterial growth.

- Receptor Modulation : The compound may act on various receptors in the central nervous system, potentially affecting mood and cognition.

- Cell Cycle Interference : By affecting cell signaling pathways, this compound could disrupt the cell cycle in cancer cells, leading to apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

Case Study: Anticancer Activity

A study focusing on piperidine derivatives revealed that modifications at the sulfonamide position significantly enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related compounds against a panel of pathogens. Results indicated that certain modifications improved efficacy against resistant strains of bacteria.

Q & A

Basic: What are the key synthetic steps for synthesizing 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine, and how are reaction conditions optimized?

The synthesis involves:

- Sulfonylation : Reacting piperidine derivatives with 5,6,7,8-tetrahydronaphthalen-2-sulfonyl chloride under controlled pH (7–8) and low temperature (0–5°C) to prevent side reactions .

- Coupling : Introducing the pyrazine moiety via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ in DMF at 60–80°C .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product, with TLC monitoring to track reaction progress .

Optimization focuses on temperature control, solvent selection (e.g., DMF for solubility), and stoichiometric ratios to maximize yield (>70%) and purity (>95%) .

Basic: Which spectroscopic methods are essential for characterizing this compound, and how do they confirm structural integrity?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., sulfonyl group at δ 3.1–3.3 ppm) and confirms piperidine-pyrazine linkage .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 428.15) and detects impurities .

- IR Spectroscopy : Identifies functional groups (e.g., S=O stretch at 1150–1200 cm⁻¹) .

Cross-validation with computational modeling (DFT) resolves ambiguities in stereochemistry .

Basic: What preliminary assays are used to evaluate its biological activity, and how are IC₅₀ values determined?

- Enzyme Inhibition Assays : Measure activity against targets like kinases or PDEs using fluorogenic substrates. IC₅₀ is calculated via dose-response curves (e.g., 50% inhibition at 2.5 µM) .

- Cell Viability Assays : MTT or resazurin assays in cancer lines (e.g., IC₅₀ = 8 µM in HeLa) .

- Binding Affinity : Surface plasmon resonance (SPR) quantifies dissociation constants (e.g., Kd = 120 nM for a kinase target) .

Advanced: How can conflicting data from biological assays be resolved using orthogonal validation methods?

- Orthogonal Assays : Confirm target engagement via thermal shift assays (TSA) or isothermal titration calorimetry (ITC) to validate SPR results .

- Genetic Knockdown : CRISPR/Cas9-mediated gene silencing to verify phenotype specificity .

- Metabolite Profiling : LC-MS/MS to rule off-target effects from metabolic byproducts .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

- Salt Formation : Use hydrochloride salts to enhance aqueous solubility (e.g., >5 mg/mL in PBS) .

- Cosolvents : Employ cyclodextrins or PEG-400 in formulations for parenteral administration .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify vulnerable groups (e.g., sulfonamide hydrolysis) .

Advanced: How do computational models predict binding modes with biological targets, and what validation is required?

- Molecular Docking : AutoDock Vina or Glide simulates ligand-receptor interactions (e.g., piperidine oxygen forming H-bonds with kinase active sites) .

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .

- Validation : Mutagenesis (e.g., Ala-scanning) confirms critical residues identified in silico .

Advanced: What catalytic systems improve yield in sulfonylation steps, and how are side products minimized?

- Catalysts : DMAP or Et3N enhances sulfonylation efficiency (>90% conversion) .

- Side Product Control : Low-temperature reaction conditions suppress sulfonate ester formation .

- Workup : Acid-base extraction removes unreacted sulfonyl chloride .

Advanced: How to design SAR studies to elucidate contributions of substituents to activity?

- Analog Synthesis : Modify sulfonyl (e.g., replacing tetrahydronaphthalene with phenyl) or pyrazine groups .

- Activity Mapping : Correlate substituent electronegativity/logP with IC₅₀ (e.g., electron-withdrawing groups enhance kinase inhibition) .

- 3D-QSAR : CoMFA models guide rational design of high-affinity derivatives .

Advanced: What advanced techniques assess metabolism and pharmacokinetics in preclinical models?

- Microsomal Stability : Liver microsomes (human/rat) quantify metabolic half-life (e.g., t½ = 45 min) .

- Plasma Protein Binding : Equilibrium dialysis measures free fraction (e.g., 12% unbound in rat plasma) .

- IV/PO Pharmacokinetics : LC-MS/MS tracks bioavailability (e.g., 22% oral bioavailability in mice) .

Advanced: How do stability studies under varying conditions inform formulation strategies?

- Forced Degradation : Expose to UV light, acidic/basic conditions, or oxidants (H2O2) to identify degradation pathways .

- Lyophilization : Improve shelf-life by formulating as a lyophilized powder (stable >24 months at −20°C) .

- Excipient Screening : Mannitol or trehalose prevents aggregation in aqueous solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.